2-异丙基呋喃

描述

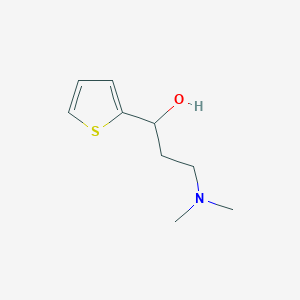

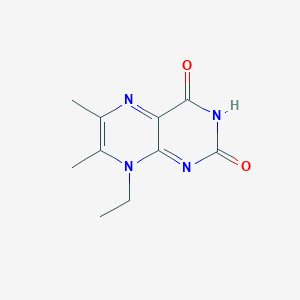

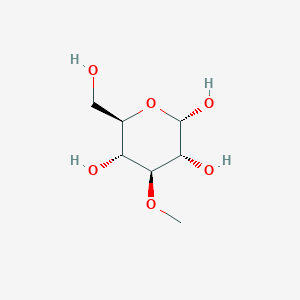

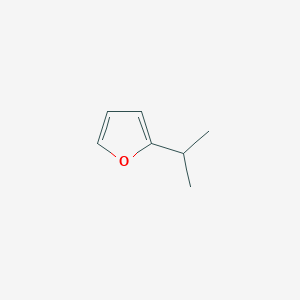

2-Isopropylfuran (2-IPF) is a heterocyclic compound containing a five-membered ring with two carbon atoms and one oxygen atom. It is a colorless liquid with a sweet, pungent odor and a boiling point of 88 °C. 2-IPF is a volatile organic compound (VOC) and is used as a flavoring agent and fragrance ingredient in food, cosmetics, and pharmaceuticals. It is also used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics and anticonvulsants.

科学研究应用

抗癌活性: 融合的异丙基呋喃单元存在于生物活性天然产物中,如鬼臼毒素,并已暗示参与 DNA 烷基化,在抗癌药物开发中显示出潜力 (Nguyen 等人,2009).

药物和药物研究: 异丙基呋喃衍生物,如 5-APB 和 6-APB,已被研究其兴奋剂和促智作用,为精神活性物质的研究做出贡献 (Stańczuk 等人,2013).

生物标志物研究: 包括异丙基呋喃衍生物在内的异前列腺素已被探索为脂质过氧化的生物活性产物和各种临床状况的生物标志物,如氧化应激、糖尿病和动脉粥样硬化 (Basu, 2004).

信息素合成: 异丙基呋喃用于昆虫信息素的合成,为昆虫学和害虫控制的研究做出贡献 (Bai & Eliel, 1991).

麻醉研究: 对异氟醚等全身麻醉剂的研究涉及异丙基呋喃衍生物,以了解它们对神经元活动和医学研究中的感觉处理的影响 (Lissek 等人,2016).

环境监测: 河水中存在异丙基衍生物,如异丙基甲酚,表明化妆品和家用清洁剂对环境的影响,有助于环境监测和污染研究 (Kimura 等人,2014).

食品科学研究: 对大豆油氧化和风味形成的研究涉及 2-戊基呋喃等化合物,它是异丙基呋喃的衍生物,为食品科学和技术的研究做出贡献 (Min 等人,2003).

安全和危害

作用机制

Biochemical Pathways

It is known that furans, the class of compounds to which 2-isopropylfuran belongs, can have various effects on cellular processes .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, certain environmental contaminants, such as surfactants, can disrupt microbial dynamics and hinder plant-surviving processes . .

属性

IUPAC Name |

2-propan-2-ylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOPCURQYRRFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

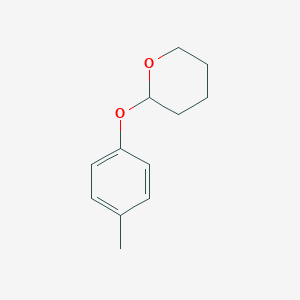

CC(C)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480176 | |

| Record name | 2-isopropylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10599-59-4 | |

| Record name | 2-(1-Methylethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-isopropylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B44A434J7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040278 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the stereochemistry in the synthesis of (R)-2,3-Dihydro-2,5-dimethyl-2-isopropylfuran?

A1: (R)-2,3-Dihydro-2,5-dimethyl-2-isopropylfuran is an insect pheromone. [] The synthesis of this compound, as described in the research, emphasizes the importance of stereochemistry. Pheromones often exhibit specific biological activity depending on their absolute configuration (R or S). Therefore, obtaining the desired enantiomer, in this case, the (R)-enantiomer, is crucial for replicating the pheromone's biological activity accurately. [] The researchers utilized a chiral shift 13C NMR experiment to determine the enantiomeric excess of the synthesized precursors, highlighting the importance of controlling and verifying stereochemistry in pheromone synthesis. []

Q2: Why is the synthesis of 5-methyl-2-isopropylfuran of interest to researchers?

A2: The synthesis of 5-methyl-2-isopropylfuran, as outlined in the research, showcases a straightforward approach to constructing this specific furan derivative. [] While the paper doesn't explicitly state the applications of this compound, substituted furans like 5-methyl-2-isopropylfuran are important building blocks in organic synthesis and frequently appear in various natural products and pharmaceuticals. Therefore, developing efficient and versatile synthetic routes for such compounds is crucial for advancing chemical research and drug discovery. []

Q3: How does the presence of allylic hydrogen atoms in 2-isopropylfuran and similar molecules influence their combustion behavior?

A3: 2-Isopropylfuran, like other molecules containing allylic hydrogen atoms, exhibits unique combustion characteristics. The research on hydrogen atom abstraction by molecular oxygen (3O2) reveals that allylic C-H bonds are particularly susceptible to attack by oxygen radicals. [] This abstraction reaction serves as a crucial initiation step in the combustion process. The rate constants for this reaction, calculated using computational chemistry methods, provide valuable insights into the reactivity and ignition behavior of fuels possessing allylic hydrogen atoms, including 2-isopropylfuran. [] Understanding these kinetics is essential for refining combustion models and predicting fuel performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。